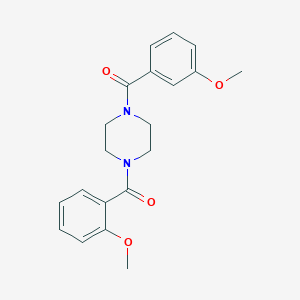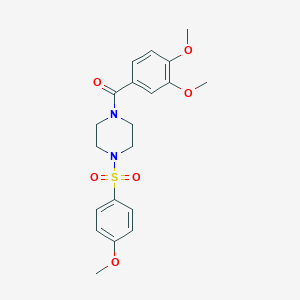
1-(2-Methoxybenzoyl)-4-(3-methoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxybenzoyl)-4-(3-methoxybenzoyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperazine ring substituted with methoxy-benzoyl and methoxy-phenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzoyl)-4-(3-methoxybenzoyl)piperazine typically involves a multi-step process. One common method starts with the preparation of the piperazine ring, followed by the introduction of the methoxy-benzoyl and methoxy-phenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxybenzoyl)-4-(3-methoxybenzoyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its respective alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used as reducing agents.
Substitution: Halogenated solvents and bases like sodium hydroxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-benzaldehyde, while reduction could produce methoxy-benzyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, 1-(2-Methoxybenzoyl)-4-(3-methoxybenzoyl)piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a ligand in binding studies or as a probe to investigate enzyme activities.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzoyl)-4-(3-methoxybenzoyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets of the compound.
Comparison with Similar Compounds
Similar Compounds
- [4-(3-Methoxy-benzoyl)-piperazin-1-yl]-(2-hydroxy-phenyl)-methanone
- [4-(3-Methoxy-benzoyl)-piperazin-1-yl]-(2-chloro-phenyl)-methanone
- [4-(3-Methoxy-benzoyl)-piperazin-1-yl]-(2-methyl-phenyl)-methanone
Uniqueness
Compared to similar compounds, 1-(2-Methoxybenzoyl)-4-(3-methoxybenzoyl)piperazine stands out due to its specific methoxy substitutions, which can influence its reactivity and binding properties. These unique features make it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C20H22N2O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[4-(2-methoxybenzoyl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-7-5-6-15(14-16)19(23)21-10-12-22(13-11-21)20(24)17-8-3-4-9-18(17)26-2/h3-9,14H,10-13H2,1-2H3 |
InChI Key |
XWEVRIHCRIPZRT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B247817.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247818.png)
![2-(4-METHYLPHENOXY)-1-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}ETHAN-1-ONE](/img/structure/B247820.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine](/img/structure/B247821.png)
![1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247822.png)
![Biphenyl-4-yl{4-[(3,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247823.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B247825.png)

![1-{4-[2-(4-Chloro-phenoxy)-acetyl]-piperazin-1-yl}-2-m-tolyloxy-ethanone](/img/structure/B247827.png)
![1-[4-(3-Methoxy-benzoyl)-piperazin-1-yl]-2-(naphthalen-2-yloxy)-ethanone](/img/structure/B247829.png)
![1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B247830.png)
![1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247831.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B247833.png)

